3-Bromo-5-(oxiran-2-yl)-1,2-oxazole
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Overview
Description
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole is a heterocyclic compound that features a bromine atom, an oxirane (epoxide) ring, and an oxazole ring
Mechanism of Action
Mode of action
The mode of action of isoxazoles and oxiranes can vary widely. For example, some isoxazoles act through a (3 + 2) cycloaddition reaction . Oxiranes, on the other hand, can react with nucleophiles in a process known as ring-opening, which can lead to various biological effects .
Result of action
The molecular and cellular effects of isoxazoles and oxiranes can be diverse, ranging from anti-tumor, antibacterial, anti-oxidative, to anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxiran-2-yl)-1,2-oxazole typically involves the formation of the oxirane ring followed by the introduction of the bromine atom and the oxazole ring. One common method involves the epoxidation of an appropriate precursor, followed by bromination and cyclization to form the oxazole ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring or the reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in alcohols or alkanes.
Scientific Research Applications
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(oxiran-2-yl)pyridine
- 3-Bromo-5-(oxiran-2-yl)benzofuran
Uniqueness
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole is unique due to the presence of both an oxirane ring and an oxazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and an epoxide group, which are critical for its biological interactions. The oxazole ring contributes to its stability and reactivity, making it a valuable scaffold in drug design.
Target Interactions
The biological activity of this compound primarily involves interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential to inhibit key enzymes involved in metabolic pathways. For instance, it may target DNA topoisomerases, which are crucial for DNA replication and transcription.
- Signal Transduction Modulation : It can modulate signal transduction pathways by affecting protein interactions and gene expression.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit antimicrobial properties against a range of pathogens. In particular, this compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) have been documented in various studies:
Compound | MIC (µg/ml) | Target Organisms |
---|---|---|
This compound | 4.0 | Staphylococcus aureus, Escherichia coli |
Reference Compound | 2.0 | Staphylococcus aureus |
This table illustrates the compound's effectiveness compared to reference antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The compound's IC50 values indicate its potency:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.5 |
A549 | 8.3 |
HepG2 | 12.0 |
These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of various oxazole derivatives, including this compound. The study utilized a panel of bacterial strains and demonstrated that the compound exhibited selective antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains .
Anticancer Evaluation
In another study focused on anticancer properties, researchers evaluated the effects of this compound on MCF-7 cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It is hypothesized to have high gastrointestinal absorption and good blood-brain barrier permeability due to its lipophilic nature. This profile enhances its potential for therapeutic applications.
Properties
IUPAC Name |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMNQDSSAUUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=NO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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